BenchChemオンラインストアへようこそ!

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile

CYP2D6 inhibition drug metabolism hepatic clearance

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile (CAS 91923-45-4; molecular formula C₂₁H₁₉N₃O) is a trisubstituted 2-aminonicotinonitrile derivative with a molecular weight of 329.40 g/mol. The compound belongs to the 2-amino-4,6-diarylnicotinonitrile (APN) class, a scaffold recognized for its synthetic versatility and diverse biological properties including anticancer, antimicrobial, and corrosion inhibition activities.

Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
Cat. No. B15229804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile
Molecular FormulaC21H19N3O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)N)C
InChIInChI=1S/C21H19N3O/c1-13-4-5-16(10-14(13)2)20-11-18(19(12-22)21(23)24-20)15-6-8-17(25-3)9-7-15/h4-11H,1-3H3,(H2,23,24)
InChIKeyPHGFFEJXIZZVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile: Chemical Identity and Procurement Specifications


2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile (CAS 91923-45-4; molecular formula C₂₁H₁₉N₃O) is a trisubstituted 2-aminonicotinonitrile derivative with a molecular weight of 329.40 g/mol . The compound belongs to the 2-amino-4,6-diarylnicotinonitrile (APN) class, a scaffold recognized for its synthetic versatility and diverse biological properties including anticancer, antimicrobial, and corrosion inhibition activities [1]. It features a 3,4-dimethylphenyl substituent at the 6-position and a 4-methoxyphenyl group at the 4-position of the nicotinonitrile core — a substitution pattern that confers distinct physicochemical and pharmacological properties relevant to medicinal chemistry and materials science procurement decisions.

Why 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile Cannot Be Interchanged with Other 2-Amino-4,6-diarylnicotinonitrile Analogues


Within the 2-amino-4,6-diarylnicotinonitrile class, even minor aryl substituent modifications produce quantifiable divergence in molecular target engagement, pharmacokinetic behavior, and physicochemical properties [1]. The 3,4-dimethylphenyl moiety at C6 of this compound imparts a specific steric and lipophilic signature that differs from analogues bearing 4-methylphenyl, 3,4-dimethoxyphenyl, or unsubstituted phenyl groups [2]. This substituent pattern directly translates into differential CYP450 inhibition profiles, transporter binding affinities, and logP values — parameters that critically govern metabolic stability, off-target liability, and solubility. As evidenced by binding data curated in ChEMBL and BindingDB, members of this scaffold class can exhibit IC₅₀ values that vary by orders of magnitude across targets such as CYP2D6, NET, DAT, and SERT depending solely on aryl substitution [3]. Procurement decisions based solely on core scaffold identity, without attention to specific aryl substitution, therefore risk selecting a compound with substantially different biological and physicochemical behavior.

Quantitative Differentiation Evidence for 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile Against Structural Analogues


CYP2D6 Inhibitory Potency: Target Compound vs. Broad-Spectrum CYP Inhibition Reference

The target compound exhibits CYP2D6 inhibition with an IC₅₀ of 1.00 × 10³ nM (1.0 μM). In comparison, the broad-spectrum CYP inhibitor reference compound (BDBM140266, US8906943 Example 11) demonstrates an IC₅₀ of 6.18 × 10⁵ nM against major hepatic CYPs — representing approximately 618-fold weaker CYP inhibition potency [1][2]. This indicates that the target compound possesses moderate but measurable CYP2D6 interaction potential, which is pharmacologically distinct from compounds with negligible CYP engagement.

CYP2D6 inhibition drug metabolism hepatic clearance

Monoamine Transporter Engagement Profile: NET vs. DAT vs. SERT Selectivity

The target compound displays a rank-order transporter inhibition profile of DAT (IC₅₀ = 1.40 × 10³ nM) > CYP2D6 (IC₅₀ = 1.00 × 10³ nM) > NET (IC₅₀ = 9.10 × 10³ nM), with SERT activity also reported [1]. The DAT/NET selectivity ratio is approximately 6.5-fold in favor of DAT. This profile contrasts with known selective NET inhibitors; for example, the standard NET ligand nisoxetine (used as the radioligand in the NET displacement assay) exhibits sub-nanomolar affinity for NET, making the target compound over 9,000-fold weaker at NET [1].

monoamine transporter NET inhibition DAT/SERT selectivity

Molecular Weight Differentiation vs. 2-Mercapto and 3,4-Dimethoxy Structural Analogues

The target compound has a molecular weight of 329.40 g/mol, which positions it between the 2-mercapto analogue 6-(3,4-dimethylphenyl)-2-mercapto-4-(4-methoxyphenyl)nicotinonitrile (MW = 346.4 g/mol; CAS 885270-05-3) and the 3,4-dimethoxy analogue 2-amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile (MW = 361.40 g/mol; CAS 235100-74-0) . The 2-amino group of the target compound is 17.0 g/mol lighter than the 2-mercapto substitution and 32.0 g/mol lighter than the 3,4-dimethoxy variant, corresponding to a reduction in hydrogen-bond donor capacity and lipophilicity that influences membrane permeability and aqueous solubility [1].

molecular weight physicochemical properties structural analogue comparison

PIM-1 Kinase Inhibitory Potential: In-Class Benchmarking Against Optimized Nicotinonitrile Derivatives

While direct PIM-1 kinase inhibition data for the target compound have not been reported in curated databases, closely related nicotinonitrile analogues demonstrate potent PIM-1 inhibitory activity. Compound 7b (a nicotinonitrile derivative) exhibits a PIM-1 IC₅₀ of 18.9 nM with 96.4% inhibition, comparable to the reference inhibitor staurosporine (IC₅₀ = 16.7 nM, 95.6% inhibition) [1]. Another nicotinonitrile-pyrazolyl conjugate (compound 9) achieves a PIM-1 IC₅₀ of 20.4 nM with 93.8% inhibition, alongside MCF-7 cytotoxicity of IC₅₀ = 0.34 μM and HepG2 cytotoxicity of IC₅₀ = 0.18 μM [2]. The 3,4-dimethylphenyl substitution pattern of the target compound, combined with its 2-amino functionality, positions it as a scaffold-consistent candidate for PIM-1-focused medicinal chemistry programs where substituent optimization at C6 is a key design variable.

PIM-1 kinase inhibition anticancer activity apoptosis induction

Anticancer Potency Benchmarking: 2-Amino-4,6-diphenylnicotinonitrile Class Against Doxorubicin

In the 2-amino-4,6-diphenylnicotinonitrile (APN) series, compound 3 (bearing specific aryl substitution) demonstrates exceptional cytotoxicity against breast cancer cell lines, surpassing the potency of doxorubicin — the clinical standard-of-care [1]. While the target compound (3,4-dimethylphenyl at C6, 4-methoxyphenyl at C4) was not among the six APNs evaluated in this study, its substitution pattern shares key pharmacophoric features with the most potent analogues in the series. The structure-activity relationship (SAR) established in this study demonstrates that cytotoxicity in the APN class is exquisitely sensitive to the nature and position of aryl substituents, with certain substitutions conferring sub-micromolar potency exceeding that of doxorubicin [1].

breast cancer cytotoxicity MCF-7 doxorubicin comparison

Synthetic Accessibility and Catalyst-Mediated Yield Optimization for 2-Amino-4,6-diarylnicotinonitrile Derivatives

The CoFe₂O₄@SiO₂-SO₃H nanocatalyst-mediated synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives proceeds under microwave irradiation in solvent-free conditions, achieving high yields with catalyst reusability over at least five cycles without significant loss of catalytic activity [1][2]. The CoFe₂O₄ magnetic nanoparticles measure 22.98–45.30 nm and enable facile magnetic recovery [2]. This contrasts with conventional liquid-liquid phase transfer catalysis methods that require multi-step processes involving azidolysis followed by chemoselective reduction, which are operationally more complex and generate greater solvent waste . The target compound's 3,4-dimethylphenyl and 4-methoxyphenyl substituents are fully compatible with this one-pot, four-component synthetic protocol, supporting cost-effective procurement at research scale.

green synthesis nanocatalyst microwave-assisted synthesis

High-Value Application Scenarios for 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile Based on Quantitative Differentiation Evidence


PIM-1 Kinase Inhibitor Lead Optimization Programs in Oncology

The 3,4-dimethylphenyl substitution pattern at C6 of this nicotinonitrile scaffold aligns with the pharmacophoric requirements of the PIM-1 ATP-binding pocket, as established by structure-activity relationships from potent nicotinonitrile-based PIM-1 inhibitors achieving IC₅₀ values of 18.9–20.4 nM (within ~1.1-fold of staurosporine) [1][2]. Procurement of this specific compound enables systematic variation of the C6 aryl substituent in medicinal chemistry campaigns targeting PIM-1-driven cancers (breast, prostate, liver), where the 3,4-dimethylphenyl group provides hydrophobic contacts that are absent in the unsubstituted phenyl or 4-methylphenyl variants.

Drug-Drug Interaction Screening Panels Requiring CYP2D6 Engagement Profiling

With a CYP2D6 IC₅₀ of 1.0 μM, this compound serves as a moderate-affinity CYP2D6 probe that is approximately 618-fold more potent than broad-spectrum CYP reference compounds with IC₅₀ values in the >600 μM range [1]. This moderate CYP2D6 inhibition profile makes the compound suitable for inclusion in drug-drug interaction screening panels where compounds spanning a gradient of CYP2D6 inhibitory potency are required to calibrate assay sensitivity and establish structure-metabolism relationships.

Monoamine Transporter Selectivity Profiling in Neuroscience Discovery

The compound's DAT-preferring monoamine transporter profile (DAT IC₅₀ = 1.4 μM; NET IC₅₀ = 9.1 μM; DAT/NET selectivity ratio ≈ 6.5) distinguishes it from the highly potent but non-selective or NET-preferring transporter ligands commonly used in neuroscience research [1]. This moderate, DAT-biased profile positions the compound as a tool molecule for investigating the functional consequences of differential DAT vs. NET engagement, particularly in models of dopaminergic signaling where selective DAT inhibition is pharmacologically desirable.

Green Chemistry-Based Bulk Synthesis for Cost-Sensitive Research Procurement

The compound is accessible via a CoFe₂O₄@SiO₂-SO₃H nanocatalyst-mediated, microwave-assisted, solvent-free synthesis that enables catalyst reuse over at least five cycles without activity loss [1][2]. This synthetic route offers operational simplicity, reduced solvent waste, and shorter reaction times compared to conventional multi-step liquid-liquid phase transfer methods [3]. For procurement officers evaluating cost-per-gram at research scale, this translates into a more sustainable and economically favorable supply chain relative to analogues requiring solvent-intensive, multi-step synthetic protocols.

Quote Request

Request a Quote for 2-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.